molecular formula C19H27N3O3S B3008677 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone CAS No. 1241685-03-9

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone

Cat. No.: B3008677
CAS No.: 1241685-03-9
M. Wt: 377.5
InChI Key: UWNMJWDUJXXHGD-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone is a useful research compound. Its molecular formula is C19H27N3O3S and its molecular weight is 377.5. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : A study by Wang et al. (2015) focused on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which include structures similar to the compound . These compounds exhibit notable herbicidal and insecticidal activities.

  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized a series of compounds with structures akin to 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone and evaluated them for antimicrobial activities. Some of these compounds exhibited good activity against various pathogenic bacterial and fungal strains.

  • Enantioselective Cycloaddition : The study by Liu et al. (2013) reported a method for achieving enantioselective cycloaddition of cyclic N-sulfonylimines and acyclic enones or ynones, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones, which is related to the compound in focus.

  • Polymorphism and Solid Formulations : The work by Takeguchi et al. (2015) investigated the polymorphism of a compound similar to this compound. This study has implications in designing solid formulations for pharmaceutical applications.

  • In Silico Study and Therapeutic Agents : A study by Hussain et al. (2017) synthesized derivatives of the compound and performed in silico studies. They found good enzyme inhibitory activity, indicating potential as therapeutic agents.

  • Anticancer Activity : Research by Bashandy et al. (2011) synthesized novel sulfones based on this structure, showing significant in vitro anticancer activity against breast cancer cell lines.

  • Antioxidant Capacity and Anticholinesterase Activity : A study by Karaman et al. (2016) demonstrated the synthesis of compounds related to the primary compound, revealing notable antioxidant capacity and anticholinesterase activity.

Mechanism of Action

The mechanism of action of this compound would depend on its interactions with biological molecules. If it has pharmaceutical activity, it could interact with proteins, nucleic acids, or other types of molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential uses. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c23-19(17-20-10-5-2-6-11-20)21-12-14-22(15-13-21)26(24,25)16-9-18-7-3-1-4-8-18/h1,3-4,7-9,16H,2,5-6,10-15,17H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNMJWDUJXXHGD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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